molecular formula C5H10N4 B13212292 methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

Cat. No.: B13212292
M. Wt: 126.16 g/mol
InChI Key: LQWLEZPSTNSSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often involve the use of an inert atmosphere and anhydrous solvents to prevent the oxidation of copper(I) to copper(II).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its ability to stabilize metal ions, particularly copper(I), in catalytic cycles . The triazole ring coordinates with the metal ion, preventing its oxidation and maintaining its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to stabilize metal ions and participate in click chemistry makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-2-(triazol-1-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-6-2-4-9-5-3-7-8-9/h3,5-6H,2,4H2,1H3

InChI Key

LQWLEZPSTNSSEK-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=CN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.